molecular formula C19H24ClN3O2S B6579630 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide CAS No. 1049466-83-2

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide

Cat. No. B6579630
CAS RN: 1049466-83-2
M. Wt: 393.9 g/mol
InChI Key: GLHDKIDBVBAVPB-UHFFFAOYSA-N
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Description

“N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide” is a chemical compound . It is a potent and selective D4 dopamine receptor ligand .


Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the compound, has been a focus in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a piperazine ring, which is connected to a 4-chlorophenyl group and an ethyl group. This ethyl group is further connected to a 3-methylbenzene-1-sulfonamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .


Physical And Chemical Properties Analysis

The compound is a solid and is soluble in DMSO but insoluble in water . Its empirical formula is C20H24ClN3O2 and it has a molecular weight of 373.88 .

Mechanism of Action

Target of Action

The primary target of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, sleep, and cognition.

Mode of Action

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide acts as a potent, selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c1-16-3-2-4-19(15-16)26(24,25)21-9-10-22-11-13-23(14-12-22)18-7-5-17(20)6-8-18/h2-8,15,21H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHDKIDBVBAVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

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